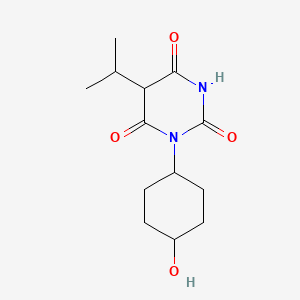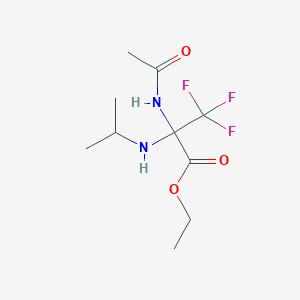
Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate is a synthetic organic compound with the molecular formula C10H17F3N2O3. It is known for its unique chemical structure, which includes a trifluoromethyl group, an acetamido group, and an isopropylamino group.
Méthodes De Préparation
The synthesis of Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate typically involves multiple steps. One common synthetic route starts with the reaction of ethyl 2-bromo-3,3,3-trifluoropropionate with isopropylamine to form ethyl 2-(isopropylamino)-3,3,3-trifluoropropionate. This intermediate is then reacted with acetic anhydride to introduce the acetamido group, resulting in the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the acetamido group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the acetamido group to an amine.
Substitution: The trifluoromethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols.
Applications De Recherche Scientifique
Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate has several scientific research applications:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl-containing compounds on biological systems. It is also used as a probe to investigate enzyme-substrate interactions.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate involves its interaction with specific molecular targets. The trifluoromethyl group in this compound is known to enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects. The acetamido and isopropylamino groups also play a role in the compound’s mechanism of action by influencing its solubility, stability, and overall pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate can be compared with other similar compounds, such as:
Ethyl 2-acetamido-3,3,3-trifluoro-2-(methylamino)propionate: This compound is similar in structure but has a methylamino group instead of an isopropylamino group. The presence of the methylamino group can affect the compound’s reactivity and biological activity.
Ethyl 2-acetamido-3,3,3-trifluoro-2-(ethylamino)propionate: This compound has an ethylamino group instead of an isopropylamino group. The ethylamino group can influence the compound’s solubility and pharmacokinetic properties.
Ethyl 2-acetamido-3,3,3-trifluoro-2-(tert-butylamino)propionate: This compound has a tert-butylamino group, which can significantly impact its steric properties and reactivity compared to the isopropylamino group.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propriétés
Numéro CAS |
305865-06-9 |
|---|---|
Formule moléculaire |
C10H17F3N2O3 |
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
ethyl 2-acetamido-3,3,3-trifluoro-2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C10H17F3N2O3/c1-5-18-8(17)9(10(11,12)13,14-6(2)3)15-7(4)16/h6,14H,5H2,1-4H3,(H,15,16) |
Clé InChI |
GTNNLYUVCAMUEI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(F)(F)F)(NC(C)C)NC(=O)C |
Solubilité |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)
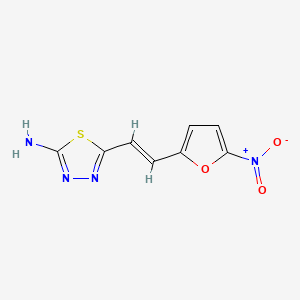
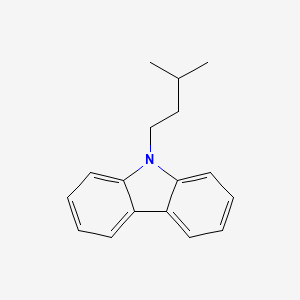

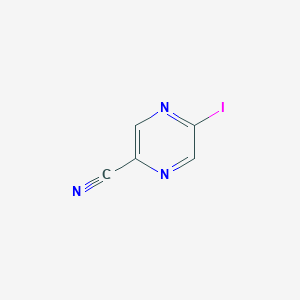


![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
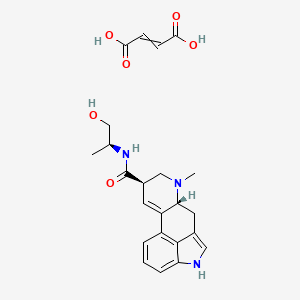
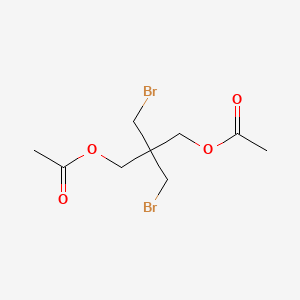
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
